molecular formula C9H11ClN2O4S B1423486 2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid CAS No. 1183511-00-3

2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid

Cat. No.: B1423486
CAS No.: 1183511-00-3
M. Wt: 278.71 g/mol
InChI Key: ULRUIZHNSQDQSO-UHFFFAOYSA-N
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Description

2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid is a chemical compound with the molecular formula C9H11ClN2O4S and a molecular weight of 278.71 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a sulfonamide group, as well as an ethyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

The synthesis of 2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid typically involves multiple steps, starting with the chlorination of pyridine to introduce the chlorine atom at the 2-position This is followed by the sulfonation of the pyridine ring to form the sulfonamide groupThe reaction conditions for each step vary, with common reagents including chlorinating agents, sulfonating agents, and ethylating agents .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research into the compound’s potential therapeutic effects includes its use as a lead compound in drug discovery programs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid can be compared with other sulfonamide-containing compounds, such as:

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group but different substituents on the aromatic ring.

    Sulfasalazine: An anti-inflammatory drug with a sulfonamide group and an azo linkage.

    Sulfanilamide: The simplest sulfonamide, used as a precursor for the synthesis of more complex derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[(2-chloropyridin-3-yl)sulfonyl-ethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c1-2-12(6-8(13)14)17(15,16)7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRUIZHNSQDQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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